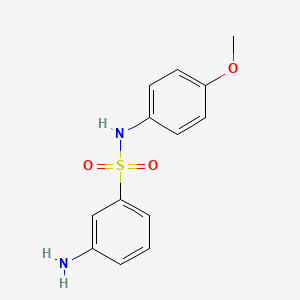

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNSSQHZVBPAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252086 | |

| Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-24-9 | |

| Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201996-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis via Chlorobenzanilide Intermediate

A primary method involves the sequential nitration, methoxylation, and reduction of precursor compounds. The synthesis begins with 3-nitro-4-chlorobenzoic acid , which reacts with aniline in chlorobenzene under reflux to form 3-nitro-4-chlorobenzanilide (yield: 95.8%, purity: 98.1%). Subsequent methoxylation replaces the chlorine atom using sodium methoxide in methanol at reflux, yielding 3-nitro-4-methoxybenzoyl aniline (yield: 94.5%, purity: 99.1%). The final step employs iron powder and hydrochloric acid to reduce the nitro group to an amine, producing the target compound with 80.1% yield and 99.5% purity.

Key Reaction Conditions :

- Chlorobenzanilide formation : 100°C, 2 hours, trichlorophosphorus catalyst.

- Methoxylation : 8-hour reflux in methanol with sodium methoxide.

- Reduction : 55–60°C, 3-hour reaction with iron powder and HCl.

Catalytic Hydrogenation for Enhanced Efficiency

Alternative embodiments in the same patent utilize catalytic hydrogenation with Raney nickel under hydrogen pressure (5–14 kg) at 80–105°C. This method achieves comparable yields (67.1–70%) but requires specialized equipment for high-pressure reactions.

Hydrazine-Mediated Reduction of Nitroacetanilide

A distinct approach starts with 3-nitro-4-methoxyacetanilide , which undergoes reduction using hydrazine hydrate and FeCl₃·6H₂O in methanol. This one-pot method simplifies purification by eliminating intermediate isolation steps. Key parameters include:

- Temperature : 65–70°C.

- Catalyst : FeCl₃·6H₂O (0.1–1.0 wt% of substrate).

- Yield : 99.0–99.3% with purity >99.5%.

Advantages :

- Shorter reaction time (2–3 hours).

- High atom economy due to in-situ reduction and acetanilide deprotection.

Comparative Analysis of Synthetic Routes

*Data extrapolated from analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, the Nitro Reduction method is preferred due to:

- Cost-effectiveness : Iron powder and HCl are inexpensive.

- Established protocols : Compatibility with continuous-flow reactors.

- Purification ease : Filtration and recrystallization minimize by-products.

Challenges :

- Handling corrosive reagents (e.g., HCl).

- Waste management of iron sludge.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a foundational component in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Biology

- Enzyme Inhibition Studies : The compound has been extensively investigated for its ability to inhibit specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound may help regulate blood sugar levels, making it relevant for diabetes research.

- Antimicrobial Activity : It exhibits antibacterial properties by interfering with folate synthesis, which is essential for bacterial growth. Studies have shown significant activity against various pathogens, supporting its potential use in treating bacterial infections.

3. Medicine

- Anticancer Properties : Recent research highlights the compound's cytotoxic effects on several human tumor cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). In vitro assays demonstrated that it induces apoptosis through pathways involving caspases (caspase-8 and -9), with IC50 values ranging from 0.89 to 9.63 µg/mL.

- Therapeutic Potential : The dual mechanism of action—targeting enzyme activity and inducing apoptosis—positions this compound as a promising candidate for cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide with related compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and amino groups | Antimicrobial and anticancer |

| 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | Methoxy and amino groups | Anticancer activity |

| N-(4-fluorophenyl)-benzenesulfonamide | Fluorine substitution | Enhanced antimicrobial properties |

| 2-Methyl-N-(pyridin-2-yl)benzenesulfonamide | Pyridine ring addition | Potential anti-inflammatory effects |

Case Studies

A notable study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound. The results indicated that it significantly inhibited tumor cell proliferation compared to untreated controls. Statistical analyses confirmed its efficacy across multiple cancer cell lines.

Another study focused on the enzyme inhibition properties of this compound, demonstrating its potential role in diabetes management through DPP-IV inhibition. This research highlighted the importance of further investigations into its pharmacological applications.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

- 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide () Structural Difference: Incorporation of a morpholine ring at position 3. Impact: The morpholine group enhances solubility in polar solvents and may improve binding to kinase targets due to its electron-rich nature. This compound is commercially available for research, priced at $325/g, indicating higher synthetic complexity compared to the parent compound .

- N,N'-1,4-phenylenebis(3-amino-4-methoxy-benzenesulfonamide) () Structural Difference: Dimeric structure with two 3-amino-4-methoxybenzenesulfonamide units linked via a p-phenylene group. Impact: The dimer exhibits a higher molecular weight (∼550 g/mol) and enhanced thermal stability (yield >88%) due to cross-linking. This design is tailored for applications requiring multivalent interactions, such as polymer synthesis or chelation .

- 3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide () Structural Difference: tert-Butyl and cyclohexylamino substituents replace the methoxyphenyl group. Impact: The bulky tert-butyl group increases lipophilicity (logP ∼3.5), enhancing blood-brain barrier permeability. This derivative showed promise as a ferroptosis inhibitor (89% yield), highlighting the role of alkyl groups in modulating therapeutic activity .

Physicochemical Properties

Key physical parameters of select analogs are compared below:

- Solubility Trends : Methoxy and morpholine groups improve aqueous solubility, while hexylthio () and tert-butyl () substituents favor organic solvents.

- Thermal Stability : Dimeric analogs () and crystalline derivatives () exhibit higher decomposition temperatures due to intermolecular hydrogen bonding and π-π stacking .

Biological Activity

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an antibacterial agent. This compound's unique structural features enhance its efficacy against various bacterial strains while potentially minimizing side effects compared to traditional sulfonamides.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to a phenyl ring with a methoxy substituent at the para position. This specific substitution pattern is believed to influence its pharmacological properties, particularly its solubility and binding affinity to target enzymes involved in bacterial metabolism.

Synthesis Methods:

- Reaction of benzene sulfonyl chloride with para-anisidine under controlled pH conditions.

- Alternative synthetic pathways may include variations in reaction conditions to optimize yield and purity.

The biological activity of this compound primarily involves:

- Inhibition of Bacterial Growth: Similar to other sulfonamides, this compound interferes with bacterial folic acid synthesis, which is critical for bacterial reproduction and growth.

- Binding Interactions: The amine and sulfonamide groups facilitate hydrogen bonding with target enzymes, enhancing its inhibitory effects against bacterial metabolism.

- Influence on Lipophilicity: The methoxy group may affect the compound's absorption and distribution in biological systems, potentially improving its therapeutic profile.

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, including those resistant to conventional treatments. The following table summarizes its antibacterial activity compared to other compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 μg/mL |

| Sulfanilamide | E. coli | 16 μg/mL |

| 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | S. aureus | 12 μg/mL |

Case Studies and Research Findings

-

Antiproliferative Activity Against Cancer Cells:

A study evaluated the antiproliferative effects of various sulfonamide derivatives, including those structurally similar to this compound, on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives displayed significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity ratios favoring cancer cells over normal cells by up to 17.5 times . -

Enzyme Inhibition Studies:

In vitro studies demonstrated that the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The IC50 values for selected derivatives ranged from 10.93–25.06 nM for CA IX inhibition, indicating potent selectivity over other isoforms . -

Cardiovascular Effects:

Another study assessed the impact of related benzenesulfonamides on perfusion pressure in isolated rat hearts. It was found that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational models indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. These studies suggest that the compound may achieve therapeutic concentrations effectively within biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, and how can structural purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions (e.g., triethylamine) . Post-synthesis, structural validation requires a combination of techniques:

- NMR spectroscopy : To confirm the presence of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH protons (δ ~7.2 ppm).

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- Elemental analysis : To confirm stoichiometry (C, H, N, S content) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm ensures >95% purity.

Q. What crystallographic techniques are used to resolve the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in polar solvents (e.g., DMSO/water).

- Data collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur with MoKα radiation, λ = 0.71073 Å) at 293 K .

- Refinement : Software like SHELXL refines parameters (R-factor < 0.05). The structure reveals key features:

- Hydrogen bonding : N–H···N and C–H···O interactions stabilize dimers and chains .

- Torsional angles : The sulfonamide S–N bond shows a twist of ~60° .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodology :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitations.

- Output analysis :

- Frontier orbitals : HOMO-LUMO gaps indicate charge-transfer potential.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites .

Q. How does molecular conformation influence biological activity in sulfonamide derivatives?

- Case study : Anticonvulsant activity in MES models correlates with:

- Sulfonamide orientation : A planar conformation enhances binding to carbonic anhydrase isoforms .

- Substituent effects : Electron-withdrawing groups (e.g., halogens) improve membrane permeability .

- Experimental design :

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 1LXC) .

- QSAR models : Correlate logP, polar surface area, and IC₅₀ values to optimize activity .

Q. How to resolve discrepancies in reported biological activities across studies?

- Root cause analysis :

- Purity variability : Impurities >5% can skew IC₅₀ values. Validate via HPLC-MS .

- Assay conditions : pH (7.4 vs. 6.8) and ion strength alter protein-ligand interactions .

- Mitigation :

- Standardized protocols : Follow WHO guidelines for in vitro assays (e.g., fixed incubation times).

- Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.